3,4-Dihydrozebularine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

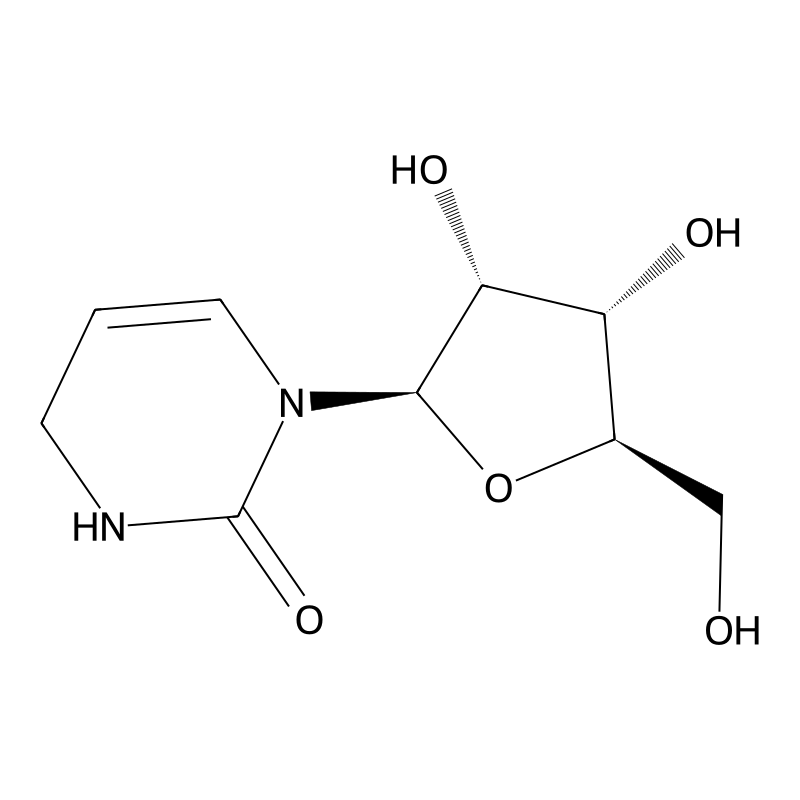

3,4-Dihydrozebularine is a pyrimidine ribonucleoside derivative characterized by the presence of a hydroxymethyl group and a unique double bond between the 3 and 4 positions of its structure. Its molecular formula is and it is recognized for its potential biological activities, particularly in the context of cancer research and autoimmune diseases. This compound is structurally related to zebularine, which is known for its role as an inhibitor of cytidine deaminase, an enzyme involved in nucleic acid metabolism .

These reactions are crucial for modifying the compound's structure to improve its pharmacological properties.

Research indicates that 3,4-dihydrozebularine exhibits significant biological activity, particularly as an inhibitor of cytidine deaminase. This inhibition can lead to increased levels of cytidine and other nucleosides in cells, potentially enhancing the effectiveness of certain chemotherapeutic agents. Additionally, studies have shown that it possesses anti-cancer properties and may modulate immune responses, making it a candidate for treating autoimmune diseases .

The synthesis of 3,4-dihydrozebularine typically involves several steps:

- Starting Material: The synthesis often begins with zebularine or related pyrimidine derivatives.

- Hydrogenation: The double bond between the 3 and 4 positions is reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon.

- Purification: Following synthesis, the product is purified using methods like chromatography to isolate 3,4-dihydrozebularine from by-products .

These methods allow for the production of the compound in sufficient purity for biological testing.

3,4-Dihydrozebularine has several potential applications:

- Cancer Therapy: Due to its ability to inhibit cytidine deaminase, it may enhance the efficacy of nucleoside analogs used in chemotherapy.

- Autoimmune Diseases: Its immunomodulatory effects make it a candidate for treating conditions like systemic lupus erythematosus .

- Research Tool: It serves as a valuable tool in biochemical research for studying nucleic acid metabolism and enzyme interactions.

Studies on 3,4-dihydrozebularine have focused on its interactions with enzymes such as cytidine deaminase. The compound has been shown to bind effectively to this enzyme, inhibiting its activity and leading to altered metabolic pathways in cells. Such interactions are critical for understanding how this compound can be utilized therapeutically .

Several compounds share structural similarities with 3,4-dihydrozebularine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Zebularine | Pyrimidine ribonucleoside without double bond | Known for cytidine deaminase inhibition |

| 5-Fluorouracil | Fluorinated pyrimidine analog | Widely used chemotherapeutic agent |

| Cytarabine | Arabinose sugar moiety instead of ribose | Effective against leukemia; inhibits DNA synthesis |

| 2'-Deoxycytidine | Lacks hydroxymethyl group; part of DNA structure | Essential for DNA synthesis; not typically used in cancer treatment |

3,4-Dihydrozebularine's unique double bond and hydroxymethyl group distinguish it from these compounds, potentially offering different mechanisms of action and therapeutic benefits.

3,4-Dihydrozebularine represents a structurally modified pyrimidine ribonucleoside characterized by the reduction of the double bond between positions 3 and 4 of the pyrimidone ring [4]. The compound possesses the molecular formula C₉H₁₄N₂O₅ with a molecular weight of 230.22 grams per mole, distinguishing it from its parent compound zebularine through the presence of a saturated pyrimidine ring system [10].

The primary synthetic approach for 3,4-dihydrozebularine involves the direct reduction of zebularine as the starting material [3]. The synthesis of the phosphoramidite derivative, essential for oligonucleotide incorporation, follows a multi-step protocol beginning with 2-hydroxypyrimidine nucleobase silylation [3] [5]. The glycosylation reaction employs 2′-deoxy-3′,5′-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, commonly known as Hoffer's chlorosugar, to establish the nucleoside framework [3].

| Table 1: Physicochemical Properties of 3,4-Dihydrozebularine | |

|---|---|

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₅ |

| Molecular Weight (g/mol) | 230.22 |

| Heavy Atoms | 16 |

| Rings | 2 |

| Aromatic Rings | 0 |

| Rotatable Bonds | 2 |

| van der Waals Volume (ų) | 200.21 |

| Topological Polar Surface Area (Ų) | 104.33 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

| logP | -0.32 |

The synthetic route proceeds through protecting group manipulation, where the 3′- and 5′-protecting group esters are removed using ammonia to yield an anomeric mixture of 2′-deoxy-zebularine nucleosides [3]. Critical to the synthesis is the protection of the 5′-hydroxyl group with a dimethoxytrityl group, followed by isolation of the desired β-anomer through column chromatography [3]. The final phosphitylation step employs 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite suitable for automated oligonucleotide synthesis [3].

Alternative synthetic approaches have explored carbocyclic analogues of zebularine, where the ribose oxygen is replaced with carbon to enhance stability [24]. These modifications include cyclopentenyl, cyclopentyl, and rigid bicyclo[3.1.0]hexane moieties, though these analogues demonstrate significantly reduced potency compared to the parent ribose-containing compounds [24].

The oligonucleotide incorporation protocol requires specialized conditions due to the unique chemical properties of 3,4-dihydrozebularine [3]. Synthesis proceeds using standard phosphoramidite chemistry on automated synthesizers, with coupling times extended to accommodate the modified nucleobase [3]. Deprotection conditions must be carefully controlled, as prolonged exposure to ammonia results in visible side product formation detected by mass spectrometry analysis [3].

Redox Behavior and Stability Under Physiological Conditions

The redox behavior of 3,4-dihydrozebularine differs substantially from its unsaturated analogue zebularine due to the absence of the 3,4-double bond [11]. Electrochemical studies have demonstrated that zebularine exhibits one irreversible cathodic peak at mercury-silver amalgam electrodes across the physiological pH range of 2-12 [11]. The reduction product identified as 3,4-dihydrozebularine can undergo reverse oxidation to regenerate zebularine under specific electrochemical conditions [11].

The stability profile of 3,4-dihydrozebularine under physiological conditions represents a significant advantage over many nucleoside analogues [12] [37]. Unlike 5-azacytidine and 5-aza-2′-deoxycytidine, which suffer from rapid degradation in aqueous solutions, 3,4-dihydrozebularine demonstrates enhanced chemical stability attributed to the saturated pyrimidine ring system [9] [37].

| Table 2: Stability Comparison Under Physiological Conditions | |||

|---|---|---|---|

| Compound | Chemical Stability | Acid Stability | Enzymatic Resistance |

| 3,4-Dihydrozebularine | High (reduced ring) | Good | Resistant to deamination |

| Zebularine | High (stable analog) | Good | Resistant to deamination |

| 5-Azacytidine | Moderate (unstable in aqueous) | Poor | Deamination substrate |

| 5-Aza-2′-deoxycytidine | Low (rapid degradation) | Poor | Deamination substrate |

The electrochemical properties reveal that 3,4-dihydrozebularine reduction at mercury-silver amalgam electrodes follows diffusion-controlled kinetics in both ammonium formate/sodium phosphate buffer at pH 6.9 and acetate buffer at pH 5.0 [11]. The limit of detection for electrochemical analysis reaches micromolar concentrations, indicating the compound's electroactive nature despite the saturated ring system [11].

Redox stability studies indicate that 3,4-dihydrozebularine maintains structural integrity across a wide pH range, contrasting with the acid-labile nature of many nucleoside analogues [37]. The compound's resistance to cytidine deaminase-mediated degradation stems from the absence of the 4-amino group, preventing the formation of the tetrahedral intermediate required for enzymatic deamination [15] [22].

The physiological stability extends to resistance against nuclease degradation, though the compound remains susceptible to phosphodiesterase activity when incorporated into oligonucleotides [26]. This selective resistance profile makes 3,4-dihydrozebularine particularly valuable for applications requiring extended biological persistence while maintaining nucleotide-like recognition properties [25].

Hydration and Tautomerization Dynamics

The hydration behavior of 3,4-dihydrozebularine represents a critical aspect of its biochemical activity, particularly in enzyme-substrate interactions [15] [17]. Unlike zebularine, which readily forms a 3,4-hydrate under physiological conditions with an equilibrium constant of approximately 4.7 × 10⁻⁶, 3,4-dihydrozebularine exhibits minimal hydration tendency due to its saturated ring structure [17].

The reduced compound lacks the electrophilic character at the C4 position that facilitates nucleophilic water addition in zebularine [14] [17]. Quantum mechanical calculations demonstrate that the absence of the 3,4-double bond significantly alters the electronic distribution, reducing the susceptibility to hydration reactions [17]. This property directly impacts the compound's interaction with zinc-dependent enzymes, where hydrated forms typically exhibit enhanced binding affinity [15].

| Table 3: Hydration and Tautomerization Properties | |||

|---|---|---|---|

| Compound | Hydration Tendency | Equilibrium Constant | Tautomeric Forms |

| 3,4-Dihydrozebularine | Low (saturated ring) | Not applicable | Reduced pyrimidone |

| Zebularine | Spontaneous in aqueous solution | 4.7 × 10⁻⁶ | Pyrimidone ⇌ hydrate |

| Zebularine 3,4-hydrate | Stable hydrated form | Stable | Tetrahedral intermediate |

| Cytidine | None (natural nucleoside) | Not applicable | Amino-keto tautomers |

Crystallographic studies of enzyme-bound 3,4-dihydrozebularine reveal that the compound maintains a planar pyrimidine ring geometry without the tetrahedral distortion observed in hydrated zebularine complexes [15] [22]. The absence of the C4-hydroxyl group eliminates the direct zinc coordination observed in zebularine-enzyme complexes, resulting in significantly reduced binding affinity [15].

Tautomerization dynamics in 3,4-dihydrozebularine are limited compared to other pyrimidine nucleosides due to the saturated nature of the heterocyclic ring [16]. The compound exists predominantly in the keto form at physiological pH, with minimal contribution from enol tautomers [16]. This restricted tautomeric behavior contributes to the compound's stability but reduces its ability to mimic natural nucleoside substrates in enzymatic reactions [16].

Conformational studies demonstrate that 3,4-dihydrozebularine exhibits reduced dynamic flexibility compared to zebularine [16]. Nuclear magnetic resonance studies reveal restricted rotation around the glycosidic bond, attributed to the altered electronic properties of the saturated pyrimidine ring [16]. These conformational constraints influence the compound's recognition by DNA polymerases and other nucleotide-processing enzymes [16].

The hydration resistance of 3,4-dihydrozebularine has important implications for its mechanism of enzyme inhibition [15]. While zebularine achieves potent inhibition through hydration-mediated transition state mimicry, 3,4-dihydrozebularine relies on competitive binding without covalent modification [15] [22]. This distinction explains the approximately 10⁷-fold difference in binding affinity between the hydrated zebularine complex and 3,4-dihydrozebularine [17].

Comparative Reactivity with Zebularine and Analogues

The comparative reactivity profile of 3,4-dihydrozebularine with zebularine and related analogues reveals fundamental differences in enzyme recognition and inhibitory mechanisms [15] [22]. Kinetic studies demonstrate that 3,4-dihydrozebularine exhibits a dissociation constant of 3.0 × 10⁻⁵ M for cytidine deaminase, representing approximately 10⁷-fold weaker binding compared to zebularine 3,4-hydrate [15] [17].

The mechanistic basis for this dramatic difference lies in the compound's inability to form the tetrahedral intermediate crucial for transition state mimicry [15] [22]. Zebularine undergoes enzyme-catalyzed hydration to form 4-(R)-hydroxy-3,4-dihydro-zebularine, which directly coordinates with the catalytic zinc ion through the C4-hydroxyl group [3] [15]. In contrast, 3,4-dihydrozebularine lacks this hydration capability, preventing the formation of the high-affinity enzyme-inhibitor complex [15].

| Table 4: Comparative Enzyme Inhibition Data | |||

|---|---|---|---|

| Compound | Target Enzyme | Ki/Kd Value | Relative Affinity |

| 3,4-Dihydrozebularine | Cytidine Deaminase | 3.0 × 10⁻⁵ M | Moderate |

| Zebularine 3,4-hydrate | Cytidine Deaminase | 1.2 × 10⁻¹² M | Extremely high |

| Zebularine | Cytidine Deaminase | 2.5 × 10⁻⁷ M | High |

| Tetrahydrouridine | Cytidine Deaminase | 2 μM | High |

Structural analysis reveals that 3,4-dihydrozebularine maintains the essential hydrogen bonding pattern with conserved enzyme residues but lacks the critical zinc coordination that stabilizes the transition state complex [15] [22]. The compound forms hydrogen bonds with the catalytic glutamic acid residue and maintains π-π stacking interactions with aromatic residues in the active site [15]. However, the absence of the C4-hydroxyl group eliminates the 2.01 Å zinc coordination observed in zebularine complexes [3].

Comparative studies with other cytidine analogues demonstrate that 3,4-dihydrozebularine exhibits intermediate reactivity between natural substrates and potent mechanism-based inhibitors [21] [22]. The compound shows significantly higher affinity than uridine (Kd = 2.5 × 10⁻³ M) but substantially lower affinity than transition state analogues [15]. This positioning makes 3,4-dihydrozebularine useful as a competitive inhibitor without the irreversible binding characteristic of mechanism-based inhibitors [21].

DNA methyltransferase inhibition studies reveal that 3,4-dihydrozebularine demonstrates reduced potency compared to zebularine in cellular assays [19] [21]. The compound's inability to undergo hydration prevents the formation of covalent enzyme-DNA complexes that characterize zebularine's mechanism of action [21] [36]. Gel electrophoresis analysis confirms that 3,4-dihydrozebularine forms reversible enzyme complexes, distinguishing it from the covalent adducts formed by 5-fluorodeoxycytidine and zebularine [21].

The reactivity profile extends to DNA polymerase interactions, where 3,4-dihydrozebularine functions as a poor substrate due to the altered geometry of the saturated pyrimidine ring [22]. Incorporation efficiency studies demonstrate reduced polymerase recognition compared to natural deoxycytidine, attributed to the loss of planarity and altered hydrogen bonding patterns [22]. This property limits the compound's utility as a DNA building block but enhances its selectivity as an enzyme probe [22].

Cytidine Deaminase (CDA) Inhibition

Structural Basis of Transition-State Analogue Mimicry

3,4-Dihydrozebularine functions as a competitive inhibitor of cytidine deaminase through a mechanism fundamentally different from that of its parent compound zebularine [1] [2]. Unlike zebularine, which forms a near-perfect transition-state analogue with an inhibition constant of 1.2 × 10⁻¹² M, 3,4-Dihydrozebularine exhibits significantly weaker binding affinity with a Ki value of 3.0 × 10⁻⁵ M [1] [2]. This dramatic difference in binding affinity directly relates to the structural modifications present in the dihydro form.

The structural basis for the reduced inhibitory potency of 3,4-Dihydrozebularine lies in its inability to form the critical tetrahedral intermediate that characterizes zebularine's mechanism of action [1] [3]. X-ray crystallographic studies reveal that zebularine binds to cytidine deaminase as its 3,4-hydrate form, creating a tetrahedral geometry at the C4 position that closely mimics the transition state of the natural deamination reaction [4] [3]. The hydroxyl group at the C4 position in zebularine 3,4-hydrate coordinates directly with the catalytic zinc ion and forms hydrogen bonds with Glu104, stabilizing the enzyme-inhibitor complex through multiple favorable interactions [4] [5].

In contrast, 3,4-Dihydrozebularine lacks the capacity to undergo spontaneous hydration at the C4 position due to the presence of a single bond between positions 3 and 4 of the pyrimidone ring [6] [1]. This structural modification prevents the formation of the tetrahedral intermediate that is essential for tight binding to the enzyme active site. Computational studies using quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations demonstrate that the reduced binding affinity of 3,4-Dihydrozebularine results from its inability to achieve the optimal geometry required for transition-state stabilization [7] [2].

The crystal structure of cytidine deaminase complexed with various inhibitors provides detailed insights into the molecular recognition mechanisms governing inhibitor binding [4] [5]. The enzyme active site contains a zinc ion coordinated by His102, Cys129, and Cys132, with the fourth coordination site occupied by a water molecule or hydroxide ion [4] [5]. The substrate binding pocket is positioned to accommodate the ribose moiety of cytidine analogues, while the pyrimidine ring system interacts with specific amino acid residues that facilitate catalysis.

Comparative analysis of enzyme-inhibitor complexes reveals that the most potent inhibitors, including zebularine 3,4-hydrate and 5-fluorozebularine, share the common feature of tetrahedral geometry at the C4 position [1] [3]. This tetrahedral character allows these inhibitors to mimic the transition state of the enzymatic reaction, where the C4 carbon undergoes nucleophilic attack by the zinc-bound hydroxide ion. The absence of this tetrahedral character in 3,4-Dihydrozebularine explains its significantly reduced inhibitory potency compared to zebularine [1] [8].

Proton Transfer Mechanisms in Catalytic Processes

The catalytic mechanism of cytidine deaminase involves a series of coordinated proton transfer reactions that facilitate the hydrolytic deamination of cytidine to uridine [2] [9]. Understanding these proton transfer mechanisms is crucial for elucidating how 3,4-Dihydrozebularine interacts with the enzyme and why it exhibits different inhibitory behavior compared to zebularine.

The proposed catalytic mechanism begins with the binding of cytidine to the enzyme active site, followed by a series of proton transfers that activate the zinc-bound water molecule for nucleophilic attack [9] [5]. Initially, a proton is transferred from the zinc-coordinated water molecule to the carboxylate group of Glu104, generating a zinc-bound hydroxide ion and protonating the glutamate residue [2] [9]. This proton transfer is facilitated by the electrostatic environment of the active site, where the positive charge of the zinc ion increases the acidity of the coordinated water molecule.

Subsequent steps involve the nucleophilic attack of the zinc-bound hydroxide on the C4 position of the cytidine substrate, forming a tetrahedral intermediate [9] [5]. This step is accompanied by the transfer of a proton from the protonated Glu104 to the N3 nitrogen of the pyrimidine ring, which activates the substrate for nucleophilic attack and stabilizes the developing negative charge [2] [9]. The formation of the tetrahedral intermediate represents the transition state of the reaction and is characterized by the highest energy barrier in the catalytic cycle.

The breakdown of the tetrahedral intermediate involves additional proton transfer reactions that lead to the elimination of ammonia and the formation of uridine [9] [5]. Asp313 plays a critical role in this process by accepting a proton from the hydroxyl group of the tetrahedral intermediate and subsequently transferring it to the departing amino group [9]. This concerted proton transfer mechanism ensures efficient product formation and enzyme turnover.

When 3,4-Dihydrozebularine binds to cytidine deaminase, it fails to participate effectively in these proton transfer mechanisms due to its structural limitations [1] [2]. The absence of the appropriate electronic properties required for tetrahedral intermediate formation means that the compound cannot engage in the specific proton transfer events that characterize the transition state of the reaction. Instead, 3,4-Dihydrozebularine binds to the enzyme in a manner similar to a ground-state substrate analogue, resulting in competitive inhibition without the enhanced binding affinity associated with transition-state mimicry [1] [8].

Computational studies employing density functional theory calculations have provided detailed insights into the energetics of proton transfer reactions in the cytidine deaminase active site [2] [9]. These studies reveal that the proton transfers involved in zebularine binding are thermodynamically favorable and kinetically accessible, contributing to the exceptional binding affinity of the zebularine 3,4-hydrate complex. In contrast, the energetic profile for 3,4-Dihydrozebularine binding lacks these favorable proton transfer pathways, explaining the reduced binding affinity observed experimentally [2].

DNA Methyltransferase (DNMT) Interactions

Covalent Complex Formation and Reversibility

The interaction of 3,4-Dihydrozebularine with DNA methyltransferases represents a distinct mechanism from its effects on cytidine deaminase, involving incorporation into DNA followed by enzyme trapping through covalent complex formation [10] [11]. Unlike direct enzyme inhibition, the DNMT inhibitory activity of 3,4-Dihydrozebularine requires metabolic activation through phosphorylation and subsequent incorporation into the DNA substrate [12] [13].

Following cellular uptake, 3,4-Dihydrozebularine undergoes phosphorylation by cellular kinases to form the corresponding mono-, di-, and triphosphate derivatives [13] [14]. The triphosphate form serves as a substrate for DNA polymerase during DNA replication, leading to incorporation of the modified nucleoside into newly synthesized DNA strands [12] [13]. Once incorporated, 3,4-Dihydrozebularine-containing DNA becomes a target for DNA methyltransferase enzymes, which recognize the modified cytidine analogue as a potential methylation site.

The mechanism of DNMT inhibition involves the formation of a covalent complex between the enzyme and the 3,4-Dihydrozebularine-substituted DNA [10] [11]. During the normal methylation reaction, DNA methyltransferases utilize a nucleophilic cysteine residue in their active site to attack the C6 position of cytidine, forming a transient covalent intermediate that facilitates methyl transfer from S-adenosylmethionine [10] [11]. When 3,4-Dihydrozebularine is present in place of cytidine, the enzyme can still form the initial covalent bond, but the subsequent steps of the methylation reaction are severely impaired.

Experimental studies using denaturing gel electrophoresis have demonstrated that the covalent complexes formed between DNMTs and 3,4-Dihydrozebularine-containing DNA are reversible, distinguishing them from the irreversible complexes formed with 5-fluorodeoxycytidine [10] [11]. This reversibility is attributed to the structural properties of 3,4-Dihydrozebularine, which lacks certain electronic features that would stabilize irreversible covalent binding. The reversible nature of these complexes allows for eventual enzyme release, although the dissociation process occurs at a significantly reduced rate compared to normal substrate turnover.

Kinetic analysis of DNMT-DNA interactions reveals that incorporation of 3,4-Dihydrozebularine into DNA substrates results in a dramatic increase in DNA binding affinity compared to normal cytidine-containing substrates [10] [11]. This enhanced binding is accompanied by a substantial decrease in the dissociation rate constant, effectively trapping the enzyme on the modified DNA substrate. The combination of increased binding affinity and reduced dissociation rate leads to the sequestration of DNMT enzymes, preventing their action at other methylation sites and resulting in global DNA hypomethylation.

The thermodynamic parameters governing these interactions have been characterized through detailed binding studies [10] [11]. The binding affinity of DNMTs for 3,4-Dihydrozebularine-containing DNA is approximately 10-fold higher than for normal cytidine-containing substrates, with dissociation constants in the nanomolar range. The enhanced binding affinity is primarily attributed to enthalpic contributions arising from favorable interactions between the modified nucleoside and amino acid residues in the enzyme active site.

Base Flipping and Methylation Inhibition

DNA methyltransferases employ a base flipping mechanism to access their cytidine substrates, rotating the target nucleotide out of the DNA double helix and into the enzyme active site [15] [16]. This mechanism is essential for positioning the cytidine substrate in the optimal orientation for methylation and represents a critical step in the enzyme's catalytic cycle. The interaction of 3,4-Dihydrozebularine with DNMTs significantly affects this base flipping process and subsequent methylation reactions.

When 3,4-Dihydrozebularine is incorporated into DNA, it maintains the ability to be recognized and bound by DNA methyltransferases, leading to the initiation of the base flipping mechanism [10] [17]. The enzyme recognizes the modified nucleoside as a potential methylation target and proceeds to flip it out of the DNA double helix in a manner similar to natural cytidine substrates. However, the structural differences between 3,4-Dihydrozebularine and cytidine become apparent once the nucleoside is positioned in the enzyme active site.

The base flipping process involves the disruption of Watson-Crick base pairing and the rotation of the target nucleotide through approximately 180 degrees [15] [18]. This conformational change is facilitated by specific amino acid residues in the DNA methyltransferase that intercalate into the DNA minor groove and stabilize the flipped-out conformation. Once flipped, the cytidine base is positioned in a binding pocket within the enzyme that is optimized for methyl transfer reactions.

In the case of 3,4-Dihydrozebularine, the flipped-out nucleoside occupies the same binding pocket as natural cytidine but exhibits altered electronic properties that affect subsequent catalytic steps [10] [17]. The reduced double bond character between positions 3 and 4 of the pyrimidine ring alters the electron density distribution throughout the nucleobase, affecting its interactions with amino acid residues in the active site. These electronic differences contribute to the formation of more stable enzyme-substrate complexes that are resistant to normal product release mechanisms.

The methylation inhibition mechanism involves the formation of a stable covalent intermediate between the enzyme's nucleophilic cysteine residue and the C6 position of 3,4-Dihydrozebularine [10] [11]. Unlike the transient intermediate formed with natural cytidine substrates, this complex exhibits enhanced stability due to the altered electronic properties of the modified nucleobase. The increased stability of the covalent intermediate effectively blocks the completion of the methylation reaction, as the enzyme becomes trapped in a non-productive complex.

Experimental evidence for this mechanism comes from studies demonstrating that no methylation reaction occurs when 3,4-Dihydrozebularine is present in DNA substrates [10] [11]. Instead of facilitating methyl transfer, the presence of the modified nucleoside leads to the accumulation of stable enzyme-DNA complexes that are resistant to turnover. This enzyme trapping mechanism effectively reduces the pool of active DNMT enzymes available for methylation at other sites, contributing to the global hypomethylating effects observed in cellular studies.

The implications of this base flipping and methylation inhibition mechanism extend beyond simple competitive inhibition [10] [17]. By trapping DNA methyltransferases in non-productive complexes, 3,4-Dihydrozebularine effectively reduces enzyme availability for normal cellular functions, leading to widespread changes in DNA methylation patterns. This mechanism explains the potent epigenetic effects of the compound despite its relatively modest direct inhibitory activity against isolated enzyme preparations.

APOBEC3 Enzyme Interactions

Substrate-Like Inhibition via Short ssDNA Incorporation

The APOBEC3 family of cytidine deaminases represents a distinct class of enzymes that catalyze the deamination of cytidine residues in single-stranded DNA substrates [19] [20]. Unlike cytidine deaminase, which acts on free nucleosides, APOBEC3 enzymes require single-stranded DNA oligonucleotides containing cytidine residues for catalytic activity. The inhibition of APOBEC3 enzymes by 3,4-Dihydrozebularine involves a substrate-like mechanism where the modified nucleoside is incorporated into short single-stranded DNA oligonucleotides that serve as competitive inhibitors.

The development of APOBEC3 inhibitors based on 3,4-Dihydrozebularine and related compounds has emerged as an important research area due to the role of these enzymes in cancer mutagenesis and viral evolution [19] [21]. APOBEC3A and APOBEC3B, in particular, have been implicated as endogenous mutagens in various human cancers, where they contribute to tumor evolution and drug resistance through their DNA editing activities [19] [22]. Inhibition of these enzymes represents a potential therapeutic strategy for preventing cancer progression and reducing the development of treatment resistance.

The inhibition mechanism involves the incorporation of 2'-deoxyzebularine (dZ), a closely related analogue of 3,4-Dihydrozebularine, into short single-stranded DNA oligonucleotides [21] [23]. These modified oligonucleotides are designed to mimic the natural substrates of APOBEC3 enzymes while containing the modified nucleoside at the position normally occupied by cytidine. When these oligonucleotides bind to the enzyme active site, they undergo initial processing steps similar to natural substrates but become trapped in non-productive complexes.

Experimental studies have demonstrated that dZ-containing single-stranded DNA oligonucleotides exhibit potent inhibitory activity against APOBEC3A with IC50 values in the micromolar range [21] [24]. The inhibition is characterized as competitive, indicating that the modified oligonucleotides compete with natural substrates for binding to the enzyme active site. The potency of inhibition depends on several factors, including the length of the oligonucleotide, the position of the modified nucleoside, and the overall sequence context.

Structural studies using nuclear magnetic resonance spectroscopy and X-ray crystallography have provided insights into the binding modes of these modified oligonucleotides [21] [25]. The dZ-containing oligonucleotides adopt conformations similar to natural substrates when bound to APOBEC3 enzymes, with the modified nucleoside positioned in the enzyme active site in a manner that allows for initial recognition and binding. However, the altered electronic properties of the modified nucleobase prevent the completion of the normal catalytic cycle.

The substrate-like inhibition mechanism is further supported by isothermal titration calorimetry studies that reveal nanomolar dissociation constants for the binding of dZ-containing oligonucleotides to APOBEC3A [21] [23]. These binding affinities are comparable to or higher than those observed for natural substrates, indicating that the modified oligonucleotides are effectively recognized by the enzyme as legitimate substrates. The high binding affinity contributes to the potent inhibitory activity observed in biochemical assays.

The incorporation of 3,4-Dihydrozebularine analogues into oligonucleotide inhibitors has been optimized through systematic structure-activity relationship studies [23] [24]. Modifications to the oligonucleotide backbone, including the use of phosphorothioate linkages and locked nucleic acid modifications, have been employed to enhance nuclease stability while maintaining inhibitory potency. These optimizations have led to the development of inhibitors with single-digit nanomolar IC50 values against APOBEC3A.

Thermal Shift and Binding Affinity Studies

Thermal shift assays represent a valuable biophysical technique for characterizing the binding interactions between 3,4-Dihydrozebularine-containing oligonucleotides and APOBEC3 enzymes [26] [27]. These assays monitor changes in protein thermal stability upon ligand binding, providing quantitative information about binding affinity and mechanism. The application of thermal shift assays to APOBEC3 inhibitor development has yielded important insights into the molecular basis of inhibition.

The thermal shift assay principle relies on the observation that ligand binding typically stabilizes protein structure, leading to increases in the melting temperature (Tm) of the protein-ligand complex compared to the free protein [26] [28]. For APOBEC3 enzymes, binding of dZ-containing oligonucleotide inhibitors results in positive thermal shifts ranging from 1.5 to 5.2°C, depending on the specific enzyme and inhibitor combination [21] [23]. These thermal shifts provide direct evidence for binding interactions and allow for the quantitative comparison of different inhibitor designs.

Detailed thermal shift studies with APOBEC3A have revealed that dZ-containing hairpin oligonucleotides produce thermal shifts of approximately 5.2°C, indicating strong binding interactions [19] [22]. The magnitude of the thermal shift correlates with the inhibitory potency observed in biochemical assays, supporting the use of thermal shift assays as a screening tool for inhibitor optimization. The correlation between thermal shift magnitude and binding affinity follows established relationships for protein-ligand interactions.

The binding affinity of dZ-containing oligonucleotides to APOBEC3 enzymes has been quantitatively characterized using multiple biophysical techniques [21] [23]. Isothermal titration calorimetry studies reveal dissociation constants in the nanomolar range for the most potent inhibitors, with Ki values as low as 117 nM for APOBEC3A [19] [21]. These high-affinity interactions are consistent with the strong thermal shifts observed in thermal shift assays and support the effectiveness of these compounds as enzyme inhibitors.

Fluorescence polarization assays provide an alternative method for measuring binding affinities and have been employed to characterize the kinetics of inhibitor binding [21] [23]. These studies reveal that the binding of dZ-containing oligonucleotides to APOBEC3 enzymes follows a two-step mechanism involving initial recognition and binding followed by a conformational change that stabilizes the enzyme-inhibitor complex. The two-step mechanism is consistent with the substrate-like nature of these inhibitors and explains their high binding affinity.

The temperature dependence of binding interactions has been investigated through variable-temperature thermal shift assays [27] [29]. These studies reveal that the binding of dZ-containing oligonucleotides to APOBEC3 enzymes exhibits both enthalpic and entropic contributions, with the enthalpic component dominating at physiological temperatures. The favorable enthalpic contribution arises from specific hydrogen bonding and electrostatic interactions between the inhibitor and amino acid residues in the enzyme active site.

Nuclear magnetic resonance spectroscopy has been employed to characterize the structural basis of inhibitor binding at atomic resolution [21] [25]. These studies reveal that dZ-containing oligonucleotides adopt well-defined conformations when bound to APOBEC3 enzymes, with the modified nucleoside positioned in the enzyme active site in a manner that closely resembles natural substrate binding. The structural studies support the substrate-like inhibition mechanism and provide insights for further inhibitor optimization.

XLogP3

Wikipedia

Explore Compound Types